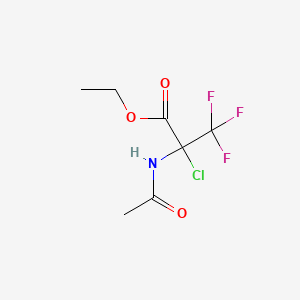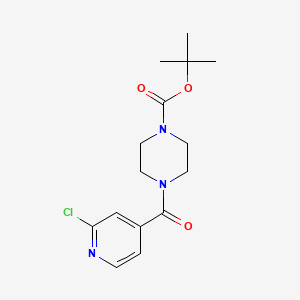
3-甲基-4-(甲硫基)苯甲醛
描述
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-(methylthio)benzaldehyde can be represented by the InChI code: 1S/C9H10OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 . The InChI key is UXRJWVPEEFHONQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
3-Methyl-4-(methylthio)benzaldehyde is a liquid . The compound 4-(Methylthio)benzaldehyde, which is structurally similar, has a refractive index of 1.646, a boiling point of 86-90 °C at 1 mmHg, and a density of 1.144 g/mL at 25 °C .科学研究应用
抗菌、抗氧化和细胞毒性
Karthik 等人 (2016) 的一项研究重点关注 4-(甲硫基)苯甲醛衍生物的席夫碱合成。这些化合物针对包括大肠杆菌、荧光假单胞菌、金黄色葡萄球菌和枯草芽孢杆菌在内的几种临床分离菌株进行了体外抗菌活性评估。此外,它们使用 DPPH 和亚铁离子螯合分析法筛选了抗氧化活性。一些衍生物表现出良好的抗菌活性,所有化合物都显示出抗氧化活性,其中化合物 3b 是最好的自由基清除剂。该研究突出了这些衍生物在开发新的抗菌和抗氧化剂中的潜力 (Karthik et al., 2016)。
绿色化学
Verdía 等人 (2017) 报告了一个高级本科生项目,重点关注离子液体在绿色化学中的应用。该项目涉及使用离子液体作为 Knoevenagel 缩合的溶剂和催化剂合成 (3-甲氧羰基)香豆素,突出了 3-甲基-4-(甲硫基)苯甲醛衍生物在促进环保化学反应中的作用 (Verdía et al., 2017)。
材料科学
Barberis 等人 (2006) 探讨了由 4-甲基(甲氧基或氯代)苯甲醛衍生的苯乙烯取代基的铝和锌喹啉酸盐的合成和光学性质。该研究重点关注了这些配合物的热、热机械和光学性质,表明它们在材料科学中具有潜力,例如由于其增强的热稳定性和可加工性而用于有机发光二极管 (OLED) (Barberis et al., 2006)。
苯甲醛的生物生产
Craig 和 Daugulis (2013) 研究了在两相分配生物反应器中由毕赤酵母生物生产苯甲醛(一种在风味工业中广泛使用的化合物)。这项研究证明了通过生物方式生产苯甲醛的可行性,与化学生产的苯甲醛相比,它具有显着的价格优势和更高的消费者接受度 (Craig & Daugulis, 2013)。
癌细胞区分
Dhawa 等人 (2020) 开发了基于 4-甲基-2,6-二甲酰苯酚衍生物的基于 pH 的荧光化学传感器。这些传感器由于能够区分 pH 变化而有效地区分了正常细胞和癌细胞,突出了 3-甲基-4-(甲硫基)苯甲醛衍生物在医学诊断和癌症研究中的潜力 (Dhawa et al., 2020)。
安全和危害
The safety data sheet for 3-Methyl-4-(methylthio)benzaldehyde suggests that it is a combustible liquid and may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
作用机制
Target of Action
It is known that this compound is a derivative of benzaldehyde , which is often used in the synthesis of various pharmaceuticals
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-4-(methylthio)benzaldehyde are not well-studied. Given its structural similarity to benzaldehyde, it may be involved in similar biochemical pathways. Benzaldehyde is involved in several biochemical pathways, including the synthesis of various pharmaceuticals . .
生化分析
Biochemical Properties
3-Methyl-4-(methylthio)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of sulfur-containing terpyridine ligands and pyrrole derivatives with analgesic and anti-inflammatory activities . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interactions between 3-Methyl-4-(methylthio)benzaldehyde and these biomolecules are primarily based on its ability to undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
3-Methyl-4-(methylthio)benzaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors and enzymes involved in oxidative stress responses. The presence of the methylthio group allows 3-Methyl-4-(methylthio)benzaldehyde to participate in redox reactions, thereby affecting the redox state of cells and influencing cellular functions .
Molecular Mechanism
The molecular mechanism of 3-Methyl-4-(methylthio)benzaldehyde involves its interaction with biomolecules through binding interactions and enzyme modulation. It can act as an inhibitor or activator of specific enzymes, depending on the cellular context. For example, 3-Methyl-4-(methylthio)benzaldehyde can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways and changes in gene expression. Additionally, it can form covalent adducts with proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-(methylthio)benzaldehyde can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that 3-Methyl-4-(methylthio)benzaldehyde can have sustained effects on cellular function, particularly in terms of oxidative stress and gene expression .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-(methylthio)benzaldehyde vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as anti-inflammatory and analgesic activities. At high doses, it can cause toxic or adverse effects, including liver toxicity and oxidative damage. The threshold effects observed in these studies highlight the importance of dose optimization for therapeutic applications .
Metabolic Pathways
3-Methyl-4-(methylthio)benzaldehyde is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-Methyl-4-(methylthio)benzaldehyde to form reactive intermediates, which can further undergo conjugation reactions with glutathione or other cellular nucleophiles. This metabolic processing affects the overall metabolic flux and levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, 3-Methyl-4-(methylthio)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich regions .
Subcellular Localization
3-Methyl-4-(methylthio)benzaldehyde exhibits specific subcellular localization, primarily in the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles. In the endoplasmic reticulum, 3-Methyl-4-(methylthio)benzaldehyde can interact with cytochrome P450 enzymes, while in mitochondria, it can affect oxidative phosphorylation and redox balance .
属性
IUPAC Name |
3-methyl-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRJWVPEEFHONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Magnesium, bromo[2-(phenylmethoxy)phenyl]-](/img/structure/B3041580.png)

![Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate](/img/structure/B3041586.png)
![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)


![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)
![Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041592.png)
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)
![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)


![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)

